molecular formula C15H18O3 B1604291 Ethyl 4-(cyclopentanecarbonyl)benzoate CAS No. 898791-40-7

Ethyl 4-(cyclopentanecarbonyl)benzoate

Cat. No. B1604291
M. Wt: 246.3 g/mol
InChI Key: XRXNMNKZFZUISU-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentanecarbonyl)benzoate, also known as 4-cyclopentanecarboxybenzeneethanol, is an aromatic ester that has a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of about 66°C and is soluble in most organic solvents. It is a versatile reagent that is used in organic synthesis, as a catalyst, and in the production of pharmaceuticals and other products.

Scientific Research Applications

  • Electro-Optical Applications

    • Field : Electro-Optics
    • Application Summary : Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications .
    • Method of Application : The compound was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique .
    • Results : The grown crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated. The crystal showed fair thermal stability, but the mechanical strength was low .
  • Biological Activity

    • Field : Biochemistry
    • Application Summary : Benzocaine, a compound similar to Ethyl 4-(cyclopentanecarbonyl)benzoate, has been used as a precursor for promising derivatives with various biological activities .
    • Method of Application : Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives .
    • Results : These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

properties

IUPAC Name

ethyl 4-(cyclopentanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNMNKZFZUISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642560
Record name Ethyl 4-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclopentanecarbonyl)benzoate

CAS RN

898791-40-7
Record name Ethyl 4-(cyclopentylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At −40° C., isopropylmagnesium chloride lithium chloride (13.9 mL, 1.3 M in THF) was added dropwise to a solution of ethyl 4-iodobenzoate (4971 mg, 18.01 mmol) in tetrahydrofuran (30 mL). The solution was stirred at −40° C. for 50 minutes. Copper(I) iodide (1.03 g, 5.4 mmol) was added. The mixture was allowed to warm to −15° C. and stir for 8 minutes. The solution was cooled back to −40° C. and cyclopentanecarbonyl chloride (3580 mg, 27.0 mmol) was added dropwise. The mixture was allowed to gradually warm to 0° C. over 3 hours. The mixture was quenched with 1 N HCl (20 mL) and diluted with ethyl acetate. The mixture was stirred at room temperature for 5 min. A white precipitate formed. The mixture was filtered through celite and the filtrate transferred to a separatory funnel. The layers were separated. The aqueous was extracted twice with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-20% ethyl acetate in heptane) gave ethyl 4-(cyclopentanecarbonyl)benzoate as an oil. 1H NMR (400 MHz, CDCl3, δ): 8.13-8.08 (m, 2H), 8.02-7.97 (m, 2H), 4.39 (q, J=7.22 Hz, 2H), 3.77-3.65 (m, 1H), 1.99-1.79 (m, 4H), 1.77-1.60 (m, 4H), 1.40 (t, J=7.22 Hz, 3H).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
4971 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3580 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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